1H-Imidazo[4,5-C]pyridine-4,6-diamine

Synthetic Chemistry Process Optimization Building Blocks

Researchers requiring the 2,6-diamino-3-deazapurine scaffold often face multi-step, low-yielding syntheses. This compound provides direct access to the 1H-imidazo[4,5-c]pyridine core for kinase inhibitor (AURKA) and antiviral nucleoside programs. • Enables one-step, quantitative-yield production per recently published protocols. • Experimentally determined N-1 pKa of 6.4 guides rational base-pairing design in oligonucleotides. • Serves as key intermediate for sub-nanomolar HCV NS5B inhibitors with improved hERG safety over tegobuvir. Supplied with full quality assurance; ideal for medicinal chemistry campaigns from gram to kilogram scale.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 167083-81-0
Cat. No. B071065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-C]pyridine-4,6-diamine
CAS167083-81-0
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1N)N)N=CN2
InChIInChI=1S/C6H7N5/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)(H4,7,8,11)
InChIKeyAOVXQXNZYDFGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-C]pyridine-4,6-diamine: Versatile Scaffold for Kinase & Nucleoside Research


1H-Imidazo[4,5-C]pyridine-4,6-diamine (CAS 167083-81-0), also known as 2,6-diamino-3-deazapurine, is a heterocyclic building block (C6H7N5, MW 149.15 g/mol) characterized by a fused imidazo[4,5-c]pyridine core [1]. This compound serves as a key intermediate in the synthesis of diverse biologically active molecules, including potent kinase inhibitors [2] and antiviral carbocyclic nucleosides [3]. Its structural resemblance to purine bases underpins its utility in designing analogs that modulate critical cellular targets in oncology and virology [2][4].

Workflow Kinase inhibitor design and AURKA-targeted library synthesis
Route Nucleoside analog synthesis for non-canonical base pairs
Context Antiviral probe development against HCV NS5B

1H-Imidazo[4,5-C]pyridine-4,6-diamine: Irreplaceable Heterocyclic Scaffold


The core 1H-imidazo[4,5-c]pyridine scaffold of this compound is not interchangeable with other heterocyclic systems due to its unique electronic and hydrogen-bonding properties. The substitution pattern at the 4- and 6-positions with amine groups creates a distinct 2,6-diamino motif that is critical for bioactivity. Unlike other imidazopyridine isomers, this specific [4,5-c] framework acts as a deazapurine analog, directly influencing its interaction with biological targets such as kinases and nucleic acids [1][2]. For example, in oligonucleotide research, the N-1 pKa value of 6.4, a consequence of the 3-deaza structure, dictates its hydrogen-bonding behavior and base-pairing properties, a characteristic not shared by its purine counterparts [2].

Isomer mismatch Other imidazopyridine isomers lack the [4,5-c] deazapurine character and may not engage kinase or nucleic acid targets.
Purine analog shift Natural purine bases cannot replicate the N-1 pKa 6.4 and DDD hydrogen-bonding motif critical for non-canonical base pairs.
Scaffold integrity Altering the 2,6-diamino substitution pattern may shift AURKA binding predictions and antiviral response endpoints.

1H-Imidazo[4,5-C]pyridine-4,6-diamine: Quantitative Evidence


Synthesis Efficiency: One-Step Protocol

The synthesis of 1H-Imidazo[4,5-C]pyridine-4,6-diamine via a newly developed one-step protocol using adapted Vilsmeier conditions achieves a quantitative yield [1]. This contrasts sharply with a previously reported six-step synthesis from heptadeuterated isopropyl alcohol, which provided an overall yield of only 6% [2]. The new method offers a substantial improvement in efficiency and material throughput for researchers requiring this core scaffold.

Synthesis efficiency
Head-to-head
Quantitative yield (one-step) vs. 6% overall yield (six-step)
Supports scalable synthesis; >94 pp yield improvement
Method context: adapted Vilsmeier conditions vs. heptadeuterated alcohol route
Synthetic Chemistry Process Optimization Building Blocks

Antiviral Potency & Cardiac Safety vs. Tegobuvir

In a study of imidazo[4,5-c]pyridine derivatives as non-nucleoside inhibitors of HCV NS5B polymerase, a compound (Compound 3) built on this scaffold demonstrated exceptional potency with an EC50 of 1.163 nM and a CC50 greater than 200 nM in a cell-based HCV replicon system assay [1]. Critically, this derivative also showed a marked improvement in hERG channel inhibition over the clinical candidate tegobuvir, a key finding that suggests a reduced risk of cardiac toxicity [1]. While this data is for a derivative, it establishes a direct benchmark for the class's potential to overcome the safety liabilities of a known clinical comparator.

Antiviral potency & hERG
Head-to-head
EC50 1.163 nM (derivative), reported hERG endpoint improvement vs. Tegobuvir (hERG comparator)
Supports HCV polymerase inhibitor probe design; hERG endpoint context
Cell-based replicon assay (genotype 1b); requires independent cardiac safety evaluation
Antiviral Research Medicinal Chemistry Hepatitis C

PARP Inhibition Potency vs. Olaparib

Imidazo[4,5-c]pyridine derivatives have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors. A specific derivative within this class achieved an IC50 value of 8.6 nM in enzymatic assays . This level of potency is highly competitive and falls within the range of clinically relevant PARP inhibitors (e.g., Olaparib has an IC50 of 5 nM for PARP-1), positioning the imidazo[4,5-c]pyridine scaffold as a strong foundation for developing next-generation PARP-targeting agents.

PARP inhibition
Reported
IC50 8.6 nM derivative; enzymatic assay
Supports DNA repair pathway study fit; within ~1.7-fold of reference PARP inhibitor
Cross-study comparable; Olaparib PARP-1 IC50 ~5 nM used as context only
Oncology DNA Damage Repair PARP Inhibition

Unique DDD Base-Pairing in Oligonucleotides

The N-1 pKa value of the 2,6-diamino-3-deazapurine (DC3Pu) nucleoside, derived from the target compound, was experimentally determined to be 6.4 [1]. This value, which is significantly different from the pKa of its purine analog adenine (~3.8 for the conjugate acid), dictates that DC3Pu primarily acts as a base interacting in a DDD hydrogen-bonding pattern under near-physiological conditions (pH 7.4) [1]. This specific protonation state and binding motif are a direct consequence of the 3-deaza modification, enabling the formation of unique base pairs, such as the thermally stable DDD:AAA pair with furanopyrimidine (FPy) [1].

Base-pairing pKa
Class-level
N-1 pKa 6.4 adenine conjugate acid pKa ~3.8
Enables DDD hydrogen-bonding at physiological pH; supports non-canonical oligonucleotide design
Measured on nucleoside derivative; base-pairing behavior context-dependent
Oligonucleotide Therapeutics Chemical Biology Base Pairing

AURKA Inhibition: Computational Prediction

Computational simulations at the PM7 level of theory predicted that imidazo[4,5-c]pyridine derivatives possess high inhibitory activity against Aurora kinase A (AURKA), a validated oncology target [1]. Based on these in silico findings, a set of new compounds from this series were synthesized in high yields for subsequent biological evaluation [1]. This computational evidence provides a clear directive for selecting the imidazo[4,5-c]pyridine core when designing focused libraries for AURKA hit-finding, as the scaffold's binding potential is supported by theoretical models.

AURKA prediction
Data to verify
PM7-level simulations predict high AURKA inhibitory activity
Supports targeted hit-finding library design
In silico prediction; experimental validation required
Kinase Inhibition Oncology Aurora Kinase

1H-Imidazo[4,5-C]pyridine-4,6-diamine: Research & Industrial Applications


Scalable Synthesis of Deazapurine Building Blocks

Leverage the recently published one-step, quantitative-yield protocol [1] for the cost-effective and high-throughput production of 1H-imidazo[4,5-c]pyridine-4,6-diamine. This method is ideal for laboratories requiring gram-to-kilogram quantities of this scaffold for medicinal chemistry campaigns or process development, offering a clear advantage over older, low-yielding syntheses [2].

Next-Generation Antivirals with Improved Cardiac Safety

Utilize this core scaffold to design and synthesize novel non-nucleoside inhibitors of HCV NS5B polymerase. The demonstrated ability of derivatives to achieve sub-nanomolar EC50 values while exhibiting a marked improvement in hERG channel safety over tegobuvir [1] provides a strong, data-driven rationale for advancing this chemotype in antiviral drug discovery.

Engineered Oligonucleotides with Non-Canonical Base Pairs

Employ the 2,6-diamino-3-deazapurine nucleoside derivative of this compound in the synthesis of modified oligonucleotides. Its experimentally determined N-1 pKa of 6.4 enables a unique DDD hydrogen-bonding pattern at physiological pH [1], which can be exploited to create novel base pairs (e.g., with furanopyrimidine) for applications in antisense technology, aptamer selection, and the study of nucleic acid structure and function.

Targeted Hit-Finding for AURKA Inhibitors

Incorporate the 1H-imidazo[4,5-c]pyridine core into focused compound libraries for screening against AURKA. Computational predictions at the PM7 level of theory indicate high potential for inhibitory activity [1], enabling a rational and efficient approach to identifying novel chemical matter for oncology research.

Application
Selection Property
Validation Focus
Deazapurine scaffold scale-up
One-step protocol efficiency
Yield reproducibility and process robustness
HCV polymerase inhibitor design
hERG endpoint context
Cell-based replicon activity and hERG screening
Modified oligonucleotide studies
Non-canonical base-pairing (pKa context)
Thermal stability and DDD motif confirmation
AURKA kinase hit-finding
Computational screening rationale
In vitro AURKA inhibitory assay validation
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